molecular formula C6H11BrO B2787883 2-[(1S,2R)-2-Bromocyclopropyl]propan-2-ol CAS No. 134283-91-3

2-[(1S,2R)-2-Bromocyclopropyl]propan-2-ol

Cat. No.: B2787883
CAS No.: 134283-91-3
M. Wt: 179.057
InChI Key: DMZSQXLWJAJGED-RFZPGFLSSA-N
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Description

2-[(1S,2R)-2-Bromocyclopropyl]propan-2-ol (molecular formula: C₆H₁₁BrO, molecular weight: 199.70 g/mol) is a tertiary alcohol featuring a strained brominated cyclopropane ring. This compound is synthesized as a racemic mixture (rac-) and is characterized by its stereochemistry at the cyclopropane carbon atoms (1S,2R configuration) . Its unique structure confers distinct physicochemical properties, such as increased lipophilicity due to the bromocyclopropyl group, which may influence reactivity and biological interactions.

Properties

IUPAC Name

2-[(1S,2R)-2-bromocyclopropyl]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrO/c1-6(2,8)4-3-5(4)7/h4-5,8H,3H2,1-2H3/t4-,5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMZSQXLWJAJGED-RFZPGFLSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CC1Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@@H]1C[C@H]1Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1S,2R)-2-Bromocyclopropyl]propan-2-ol typically involves the bromination of cyclopropylpropan-2-ol. This can be achieved through the following steps:

  • Starting Material: : Cyclopropylpropan-2-ol is prepared from cyclopropylmethyl ketone through a Grignard reaction followed by reduction.

  • Bromination: : The cyclopropylpropan-2-ol undergoes bromination using bromine (Br2) in the presence of a suitable solvent like dichloromethane (CH2Cl2) at low temperatures to ensure selective mono-bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and safety of the bromination process. The use of automated systems for precise control of reaction conditions and reagent addition can also be employed to scale up the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[(1S,2R)-2-Bromocyclopropyl]propan-2-ol can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can convert the alcohol group to a ketone or carboxylic acid.

  • Reduction: : Reduction reactions can reduce the bromine atom to hydrogen, forming a cyclopropylpropan-2-ol derivative.

  • Substitution: : Nucleophilic substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include chromium(VI) oxide (CrO3) and pyridinium chlorochromate (PCC).

  • Reduction: : Reducing agents like lithium aluminium hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

  • Substitution: : Nucleophiles such as sodium azide (NaN3) or potassium iodide (KI) can be employed in substitution reactions.

Major Products Formed

  • Oxidation: : The major products include cyclopropylpropan-2-one and cyclopropylpropanoic acid.

  • Reduction: : The major product is cyclopropylpropan-2-ol.

  • Substitution: : The major products depend on the nucleophile used, such as azides or iodides.

Scientific Research Applications

2-[(1S,2R)-2-Bromocyclopropyl]propan-2-ol has several applications in scientific research:

  • Chemistry: : It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: : The compound can be used as a probe to study enzyme mechanisms and interactions with biological macromolecules.

  • Medicine: : It has potential as a lead compound in drug discovery, particularly in the development of new pharmaceuticals targeting specific diseases.

  • Industry: : It can be utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2-[(1S,2R)-2-Bromocyclopropyl]propan-2-ol exerts its effects depends on the specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 2-[(1S,2R)-2-Bromocyclopropyl]propan-2-ol , a detailed comparison with structurally related compounds is provided below.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological Activity (if reported) References
This compound C₆H₁₁BrO 199.70 Bromocyclopropyl, tertiary alcohol Not explicitly reported
(2R,S)-1-(1H-Indol-4-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol C₂₀H₂₅N₂O₄ 357.43 Indolyloxy, methoxyphenoxy, secondary alcohol α1-/β1-Adrenolytic, antiarrhythmic, hypotensive
(2S)-2-Amino-3-phenyl-1-propanol C₉H₁₃NO 151.21 Phenyl, primary alcohol, amine Intermediate for cationic surfactants
2-Methylpropan-2-ol (tert-butanol) C₄H₁₀O 74.12 Tertiary alcohol Solvent, synthetic intermediate

Key Comparative Insights

In contrast, the indolyloxy and methoxyphenoxy substituents in the (2R,S)-propan-2-ol derivative (Table 1, Row 2) contribute to π-π stacking interactions, which are critical for adrenoceptor binding .

Biological Activity: While this compound lacks direct pharmacological data in the provided evidence, its structural analogs exhibit significant bioactivity. For example, the indolyloxy propan-2-ol derivative (Table 1, Row 2) demonstrates dual α1-/β1-adrenolytic and antiarrhythmic effects comparable to carvedilol, a clinically used β-blocker .

Physicochemical Properties: The bromocyclopropyl group increases molecular weight and lipophilicity (logP ≈ 2.1 estimated) relative to tert-butanol (logP ≈ 0.35), suggesting improved membrane permeability but reduced aqueous solubility . Methoxy-substituted analogs (e.g., Table 1, Row 2) balance lipophilicity and polarity, optimizing pharmacokinetic profiles for cardiovascular applications .

Synthetic Utility: The strained cyclopropane ring in this compound may render it a versatile intermediate for synthesizing bicyclic or spirocyclic compounds via ring-expansion reactions, a pathway less feasible with simpler alcohols like tert-butanol .

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